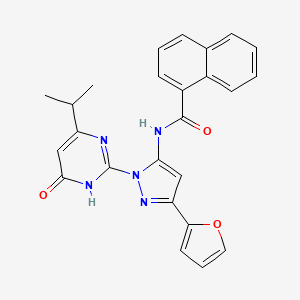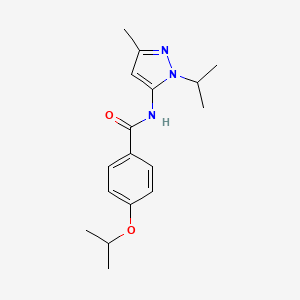
N-(cyanomethyl)-N-cyclopentyl-2-(N-methylthiophene-2-sulfonamido)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyanomethyl)-N-cyclopentyl-2-(N-methylthiophene-2-sulfonamido)acetamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry due to their diverse biological activities. This compound, in particular, features a thiophene ring, which is a five-membered heteroaromatic ring containing sulfur. Thiophene derivatives are of significant interest in medicinal chemistry due to their potential therapeutic properties .
Preparation Methods
The synthesis of N-(cyanomethyl)-N-cyclopentyl-2-(N-methylthiophene-2-sulfonamido)acetamide typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the reaction of N-methylthiophene-2-sulfonamide with an appropriate acylating agent to introduce the acetamide groupThe reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reactions .
Chemical Reactions Analysis
N-(cyanomethyl)-N-cyclopentyl-2-(N-methylthiophene-2-sulfonamido)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Scientific Research Applications
N-(cyanomethyl)-N-cyclopentyl-2-(N-methylthiophene-2-sulfonamido)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Due to its sulfonamide structure, it is investigated for its potential use as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-N-cyclopentyl-2-(N-methylthiophene-2-sulfonamido)acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The thiophene ring can also interact with biological molecules, enhancing the compound’s overall activity .
Comparison with Similar Compounds
N-(cyanomethyl)-N-cyclopentyl-2-(N-methylthiophene-2-sulfonamido)acetamide can be compared with other sulfonamide derivatives, such as:
2-(N-methylthiophene-2-sulfonamido)acetic acid: This compound has a similar sulfonamide structure but differs in the acetic acid group, which can influence its biological activity.
N-[2-(dimethylamino)phenyl]-2-(N-methylthiophene-2-sulfonamido)acetamide: This compound features a dimethylamino group, which can affect its solubility and reactivity.
2-[4-(N-methylthiophene-2-sulfonamido)phenoxy]acetic acid: This compound has a phenoxy group, which can alter its interaction with biological targets.
Properties
IUPAC Name |
N-(cyanomethyl)-N-cyclopentyl-2-[methyl(thiophen-2-ylsulfonyl)amino]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S2/c1-16(22(19,20)14-7-4-10-21-14)11-13(18)17(9-8-15)12-5-2-3-6-12/h4,7,10,12H,2-3,5-6,9,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLGLQANWIXABY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N(CC#N)C1CCCC1)S(=O)(=O)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylene)malononitrile](/img/structure/B2397253.png)

![N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2397257.png)



![methyl 2-{[(6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl]amino}-4,5-dimethoxybenzoate](/img/structure/B2397263.png)
![N-(3,5-dimethylphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2397264.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide](/img/structure/B2397265.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2397269.png)
![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2397270.png)
![N-benzyl-2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2397273.png)
